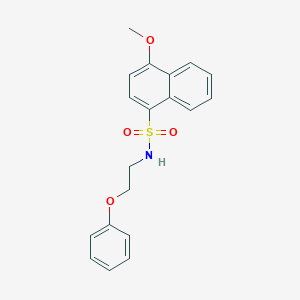
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPNS and belongs to the family of sulfonamides.
Mecanismo De Acción
The mechanism of action of MPNS is not fully understood. However, it has been suggested that MPNS may exert its biological activity through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPNS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPNS can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MPNS can reduce tumor growth in animal models of cancer. MPNS has also been shown to inhibit carbonic anhydrase activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPNS is its potential as a versatile building block for the preparation of various compounds. MPNS has also been shown to exhibit biological activity, making it a potential lead compound for drug discovery. However, one of the limitations of MPNS is its relatively low solubility in water, which may limit its application in biological assays.
Direcciones Futuras
There are several future directions for the study of MPNS. One potential direction is the investigation of its potential as an anticancer agent. Another direction is the development of more soluble derivatives of MPNS for biological assays. Additionally, the potential of MPNS as a building block for the preparation of metal-organic frameworks could be further explored. Overall, the study of MPNS has the potential to lead to the development of new compounds with various applications in medicine, chemistry, and material science.
Métodos De Síntesis
The synthesis of MPNS involves the reaction between 4-methoxy-naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
MPNS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPNS has been shown to exhibit anticancer and anti-inflammatory activities. It has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. In organic synthesis, MPNS has been used as a reagent for the preparation of various compounds. In material science, MPNS has been used as a building block for the preparation of metal-organic frameworks.
Propiedades
Fórmula molecular |
C19H19NO4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)25(21,22)20-13-14-24-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
Clave InChI |
XNKUADXZOSPAIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)